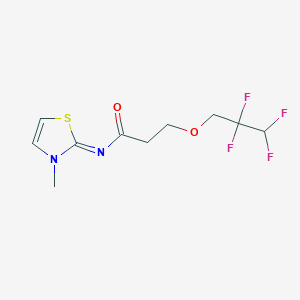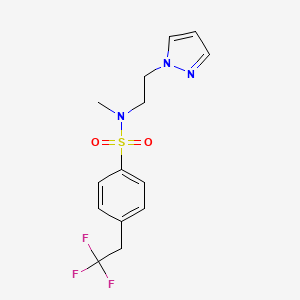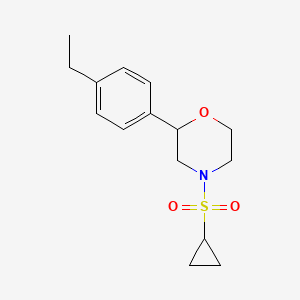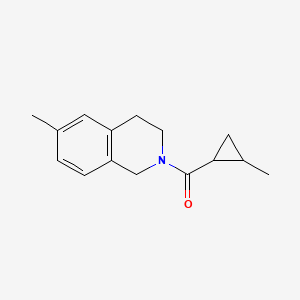![molecular formula C17H26N2O2 B7634508 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea, also known as HCMPBU, is a synthetic compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is not fully understood, but it is believed to modulate various signaling pathways involved in cell survival and death. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK and p38 MAPK signaling pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require complex equipment or techniques. However, one of the limitations of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential anticancer activity in vivo, using animal models of cancer. Furthermore, the development of more water-soluble derivatives of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea could potentially overcome its limitations in lab experiments.
Méthodes De Synthèse
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-phenylbutylamine to give the final product, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea.
Applications De Recherche Scientifique
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been studied for its potential anticancer activity, as it was found to inhibit the growth of cancer cells in vitro. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propriétés
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-14(15-6-4-3-5-7-15)12-19-17(21)18-11-13-8-9-16(20)10-13/h3-7,13-14,16,20H,2,8-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZATOBBJYZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1CCC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)

![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)


![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)